![molecular formula C12H21N3 B13206211 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The presence of these heterocyclic structures often imparts unique biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This is followed by the alkylation of the pyrazole ring with suitable alkyl halides to introduce the 1-methyl and 3-(propan-2-yl) substituents. Finally, the pyrazole derivative is reacted with piperidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the methyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
科学的研究の応用
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, if the compound has anticancer properties, it may inhibit the activity of enzymes involved in cell proliferation.
類似化合物との比較
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.
Pyrazole derivatives: These compounds share the pyrazole ring and may exhibit similar biological activities.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar structures can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrazole rings, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
4-(1-methyl-3-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-9(2)12-11(8-15(3)14-12)10-4-6-13-7-5-10/h8-10,13H,4-7H2,1-3H3 |
InChIキー |
OPULGZGJIFNOTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C=C1C2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
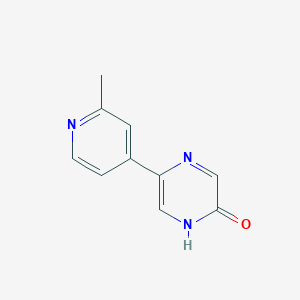

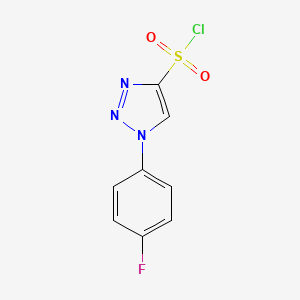
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
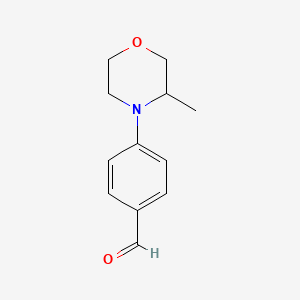
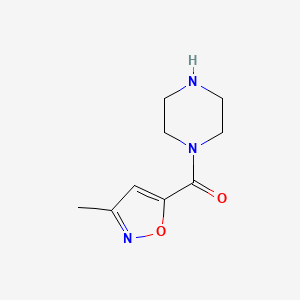
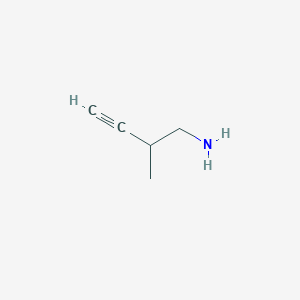
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
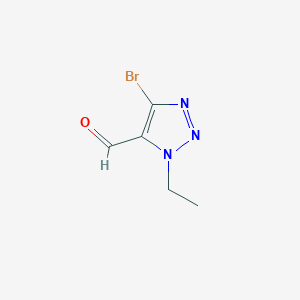
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)
